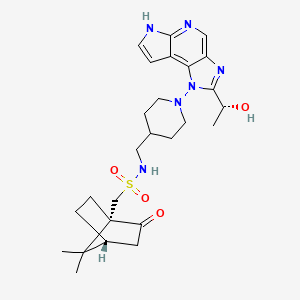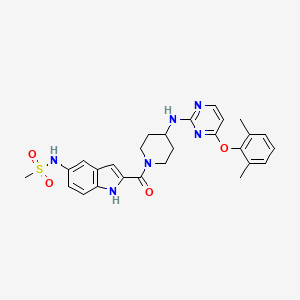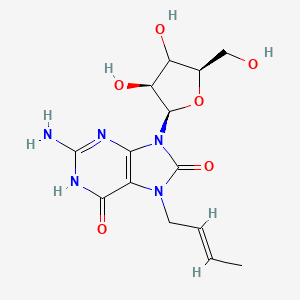
TLR7 agonist 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 agonist 10: is a small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells, macrophages, and B cells. Activation of TLR7 by agonists like this compound can induce the production of cytokines and chemokines, leading to an enhanced immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of TLR7 agonist 10 involves the use of triazole tethered imidazoquinolinesThe reaction conditions often involve the use of anhydrous methanol and sodium methoxide, with the reaction mixture heated at 65°C for an hour .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the synthesis of similar compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : TLR7 agonist 10 undergoes various chemical reactions, including substitution reactions and click chemistry. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include sodium methoxide, anhydrous methanol, and 1-azido-4-chlorobenzene. The reaction conditions typically involve heating the reaction mixture to moderate temperatures (e.g., 65°C) and using inert atmospheres to prevent unwanted side reactions .
Major Products: : The major products formed from these reactions are triazole tethered imidazoquinolines, which exhibit potent TLR7 agonistic activity. These products are characterized using various spectroscopic techniques to confirm their structure and purity .
Scientific Research Applications
Chemistry: : In chemistry, TLR7 agonist 10 is used as a tool to study the activation of TLR7 and its downstream signaling pathways. It helps in understanding the molecular mechanisms involved in immune responses .
Biology: : In biological research, this compound is used to investigate the role of TLR7 in immune cell activation and cytokine production. It is also used to study the interactions between TLR7 and other immune receptors .
Medicine: It is also being explored for its therapeutic potential in treating chronic viral infections and cancer by activating the innate immune system .
Industry: : In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents. It is also used in the formulation of topical treatments for skin conditions such as basal cell carcinoma and actinic keratosis .
Mechanism of Action
TLR7 agonist 10 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and type I interferons .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to TLR7 agonist 10 include imiquimod, resiquimod, gardiquimod, and CL097. These compounds also activate TLR7 and exhibit similar immunomodulatory properties .
Uniqueness: : this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other TLR7 agonists .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to activate TLR7 and enhance immune responses makes it a valuable tool in the study of immunology and the development of new immunotherapeutic agents.
Properties
Molecular Formula |
C14H19N5O6 |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H19N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h2-3,6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/b3-2+/t6-,8?,9+,12-/m1/s1 |
InChI Key |
LJURNVUSXGMFOJ-DZSBAJOASA-N |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


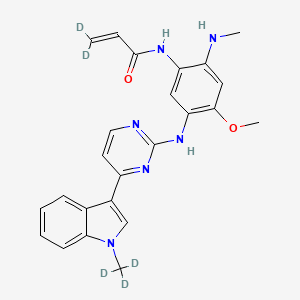
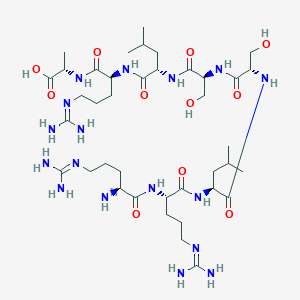

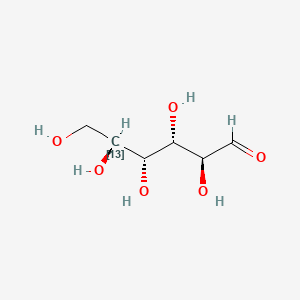



![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
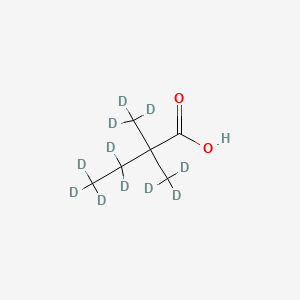
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
